5-ethynyl-1-methyl-1H-1,2,3-triazole
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Overview
Description
5-ethynyl-1-methyl-1H-1,2,3-triazole is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, and significant dipole moment. The unique structure of 1,2,3-triazoles makes them valuable in various fields, including pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethynyl-1-methyl-1H-1,2,3-triazole typically involves the use of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvent, temperature control, and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
5-ethynyl-1-methyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring or the ethynyl group.
Substitution: The triazole ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring .
Scientific Research Applications
5-ethynyl-1-methyl-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and fluorescent imaging.
Medicine: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-ethynyl-1-methyl-1H-1,2,3-triazole involves its interaction with various molecular targets. The triazole ring can form hydrogen bonds and interact with enzymes and receptors, influencing biological pathways. For example, it can inhibit specific enzymes or modulate receptor activity, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other 1,2,3-triazoles such as:
- 1-benzyl-1H-1,2,3-triazole
- 1-phenyl-1H-1,2,3-triazole
- 1-methyl-1H-1,2,3-triazole
Uniqueness
5-ethynyl-1-methyl-1H-1,2,3-triazole is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in click chemistry and as a versatile building block in various synthetic applications .
Properties
IUPAC Name |
5-ethynyl-1-methyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-3-5-4-6-7-8(5)2/h1,4H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIZHCUVDSNHBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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